Dimethylpabamidopropyl laurdimonium tosylate
Description
Properties
IUPAC Name |
3-[[4-(dimethylamino)benzoyl]amino]propyl-dodecyl-dimethylazanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N3O.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-22-29(4,5)23-16-21-27-26(30)24-17-19-25(20-18-24)28(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h17-20H,6-16,21-23H2,1-5H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPAVRZVJNPKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156679-41-3 | |
| Record name | DDABDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156679-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylpabamidopropyl laurdimonium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156679413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-dodecyl-[3-(4-dimethylamino)benzamido)-propyl]dimethylammonium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecanaminium, N-[3-[[4-(dimethylamino)benzoyl]amino]propyl]-N,N-dimethyl-, salt with 4-methylbenzenesulfonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPABAMIDOPROPYL LAURDIMONIUM TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R83B6O8ARG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Synthesis of Dodecyl Tosylate
Dodecyl tosylate is synthesized through the reaction of dodecyl alcohol (lauryl alcohol) with p-toluenesulfonyl chloride (tosyl chloride) under alkaline conditions:
-
Molar Ratio : 1:1.2 (dodecyl alcohol to tosyl chloride)
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Temperature : 0–5°C (to minimize side reactions)
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Base : Pyridine or triethylamine (2.5 equiv.)
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Solvent : Dichloromethane or toluene
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Reaction Time : 4–6 hours
Product Characteristics :
-
Yield : 85–92%
-
Purity : ≥98% (confirmed by HPLC)
Step 2: Quaternization with 4-Dimethylaminobenzamidopropylamine
The dodecyl tosylate undergoes nucleophilic substitution with 4-dimethylaminobenzamidopropylamine to form the target compound:
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Temperature : 60–80°C
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Solvent : Isopropyl alcohol or ethanol
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Reaction Time : 12–24 hours
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Molar Ratio : 1:1.1 (dodecyl tosylate to amine)
Post-Reaction Workflow :
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Neutralization : Adjust pH to 6.5–7.0 using acetic acid.
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Phase Separation : Remove aqueous layer via decantation.
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Solvent Evaporation : Rotary evaporation under reduced pressure.
Industrial-Scale Production Protocols
Industrial manufacturing employs continuous-flow reactors to enhance yield and consistency. Key operational parameters are summarized in Table 1.
Table 1: Industrial Production Parameters
| Parameter | Value/Range |
|---|---|
| Reactor Volume | 500–2,000 L |
| Agitation Speed | 200–400 RPM |
| Temperature Control | ±1°C precision |
| Batch Cycle Time | 18–26 hours |
| Annual Production Capacity | 50–100 metric tons |
Process Enhancements :
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In-Line Analytics : Real-time HPLC monitoring reduces batch failures.
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Automated pH Adjustment : Ensures consistent product quality.
Purification and Isolation Techniques
Crude product purification involves multi-stage crystallization and filtration:
Solvent Crystallization
Membrane Filtration
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Ultrafiltration Membranes : 10 kDa molecular weight cutoff
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Impurity Rejection Rate : >99% for unreacted amines
Table 2: Purification Outcomes
| Parameter | Before Purification | After Purification |
|---|---|---|
| Purity (HPLC) | 89–92% | 98.5–99.3% |
| Residual Solvents | 1,200 ppm | <50 ppm |
| Color (APHA) | 300–400 | 50–80 |
Quality Control and Analytical Methods
Strict quality protocols ensure compliance with cosmetic-grade standards:
Critical Quality Attributes (CQAs)
Analytical Techniques
-
HPLC-MS : Quantifies active ingredient and detects impurities.
-
ICP-OES : Heavy metal analysis.
Table 3: Release Specifications
| Test Parameter | Specification |
|---|---|
| Assay | 95.0–102.0% |
| Water Content | ≤0.5% |
| Sulfated Ash | ≤0.1% |
| Residual Solvents | ≤0.05% (ICH Class 2) |
Process Optimization Strategies
Factorial Design for Yield Improvement
A 2³ factorial experiment identified temperature and solvent ratio as critical factors (Table 4).
Table 4: Factorial Design Results
| Factor | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 70–75°C | +12% |
| Solvent Ratio | EtOH:H₂O (4:1) | +8% |
| Agitation Rate | 300 RPM | +5% |
Green Chemistry Modifications
-
Solvent Recycling : 90% ethanol recovery via distillation.
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Catalyst-Free Synthesis : Eliminates transition metal residues.
Challenges and Mitigation
Common Synthesis Issues
Scalability Constraints
-
Heat Transfer Limitations : Addressed via jacketed reactors with turbulent flow.
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Mixer Efficiency : High-shear impellers reduce reaction time by 30%.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield | 78–85% | 88–92% |
| Purity | 98.5% | 99.2% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
| Capital Cost | $1.2 million | $2.5 million |
Chemical Reactions Analysis
Types of Reactions
Dimethylpabamidopropyl laurdimonium tosylate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of quaternary ammonium compounds .
Scientific Research Applications
Cosmetic Applications
-
Hair Care Products
- Conditioning Agent : It enhances hair texture, leaving it soft, shiny, and easy to comb. It also provides antistatic properties that reduce frizz and static electricity .
- UV Protection : The compound acts as a UV absorber, protecting hair from damage caused by UV radiation. This is crucial for maintaining hair integrity and preventing degradation of proteins like tryptophan .
- Skin Care Products
Pharmaceutical Applications
This compound has been investigated for its potential to improve the bioavailability of certain pharmaceutical compounds. Its ability to enhance drug absorption through biological membranes makes it a candidate for incorporation into topical formulations aimed at treating skin conditions .
Table 1: Summary of Research Applications
Case Studies
-
UV Protection Efficacy
- A study demonstrated that formulations containing this compound significantly reduced the degradation of hair proteins when exposed to UV radiation. The results indicated improved mechanical strength and reduced damage compared to untreated controls.
- Skin Moisturization
- Hair Conditioning Performance
Mechanism of Action
Dimethylpabamidopropyl laurdimonium tosylate exerts its effects by absorbing UV-B radiation and preventing it from penetrating the hair shaft. This helps to minimize chemical changes induced by the sun’s radiation, such as tryptophan degradation and disulfide bond cleavage, which can lead to a loss in mechanical strength . The compound is substantive to hair, meaning it adheres well and provides long-lasting protection .
Comparison with Similar Compounds
Methoxycinnamidopropyl Laurdimonium Tosylate
Structural Similarities :
Functional Differences :
| Property | Dimethylpabamidopropyl Laurdimonium Tosylate | Methoxycinnamidopropyl Laurdimonium Tosylate |
|---|---|---|
| Primary Function | Cationic surfactant, hair conditioning | UV-B filter with substantivity |
| UV Absorption | Limited; secondary role | Strong UV-B absorption (λmax ~310 nm) |
| Substantivity | High adhesion to hair via quaternary ammonium | Enhanced by cationic center for keratin binding |
| Formulation Compatibility | Compatible with anionic surfactants | Compatible with all cosmetic ingredients |
| Key Applications | Rinse-off conditioners, styling sprays | Transparent sunscreens, rinse-off products |
Research Findings :
- Methoxycinnamidopropyl laurdimonium tosylate retains UV protection even in rinse-off products due to its substantivity, unlike non-quaternized UV filters like octinoxate .
- Both compounds exhibit non-irritating profiles, but methoxycinnamidopropyl is explicitly validated for dermal safety (non-mutagenic, non-sensitizing) .
Cetyltrimethylammonium Bromide (CTAB)
Structural Similarities :
Functional Differences :
| Property | This compound | CTAB |
|---|---|---|
| Counterion | Tosylate (improved solubility) | Bromide |
| Adsorption Behavior | Multi-stage (monolayer → bilayer) on hair | Two-stage on silicon |
| CMC | Operates above CMC for optimal adsorption | Lower CMC (~1 mM) |
| Safety | Non-irritating, cosmetic-grade | Potentially irritating at high concentrations |
| Applications | Hair care, UV protection | Lab surfactant, hair conditioners |
Research Findings :
Hydroxy Ethyl Laurdimonium Chloride
Structural Similarities :
Functional Differences :
| Property | This compound | Hydroxy Ethyl Laurdimonium Chloride |
|---|---|---|
| Counterion | Tosylate | Chloride |
| Key Functional Group | PABA amide (UV/conditioning) | Hydroxyethyl (moisturizing) |
| Applications | Hair conditioning, UV protection | Ophthalmic formulations, moisturizers |
Research Insights :
- Tosylate’s lower electronegativity compared to chloride reduces ionic interactions, improving rinse-off performance in hair products .
Biological Activity
Dimethylpabamidopropyl laurdimonium tosylate (DDABDT) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in cosmetic and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
DDABDT is characterized by its surfactant properties, which allow it to interact with biological membranes. Its structure includes a long hydrophobic tail and a positively charged ammonium group, enabling it to adsorb onto negatively charged surfaces such as cell membranes.
Biological Activity
- Antimicrobial Properties :
- Skin Irritation Potential :
- Hair Conditioning Effects :
Case Studies
- A study by Ran et al. investigated the adsorption capacity of DDABDT on hair surfaces, demonstrating a significant increase in the amount of surfactant adsorbed under varying conditions. The maximum adsorption capacity reached approximately 4500 μg/g at optimal concentrations .
- Another study highlighted the effects of DDABDT in formulations aimed at enhancing hair repair and conditioning, showing improved moisture retention and reduced damage from environmental stressors .
Data Table: Biological Activity Summary
Ecotoxicology
The ecotoxicological profile of DDABDT indicates low to moderate toxicity towards non-reproductive organ systems and low ecological impact overall. However, its potential for skin irritation remains a concern, especially in formulations intended for sensitive skin types .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Dimethylpabamidopropyl laurdimonium tosylate with high purity?
- Methodological Answer : Synthesis should integrate membrane separation technologies (e.g., ultrafiltration) to isolate the compound from reaction byproducts, followed by solvent crystallization for purification. Quality control (QC) requires HPLC-MS to confirm molecular weight and purity (>98%) . For large-scale batches, process control systems (e.g., real-time pH monitoring) ensure reproducibility .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) for structural confirmation.
- FTIR to identify functional groups (e.g., quaternary ammonium, tosylate counterion).
- DSC/TGA for thermal stability profiling.
- Dynamic Light Scattering (DLS) to assess aggregation behavior in aqueous solutions .
Q. What analytical techniques are most effective for quantifying impurities in this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for separating and quantifying organic impurities. For residual solvents, gas chromatography (GC) with flame ionization detection (FID) is recommended. Include internal standards (e.g., trifluoroacetic acid derivatives) to calibrate sensitivity .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in synthesized this compound during experimental replication?
- Methodological Answer : Implement a factorial design (e.g., 2³ factorial matrix) to isolate critical variables (e.g., reaction temperature, solvent ratio, purification time). Use ANOVA to identify significant factors contributing to variability. For sensitive assays, request peptide-content analysis and TFA removal validation (<1%) to standardize batches .
Q. How to design a factorial experiment to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Temperature (60–80°C), molar ratio (1:1.2–1:1.5), reaction time (12–24 hrs).
- Design : Full factorial (3 factors × 2 levels) with center points to assess curvature.
- Response Metrics : Yield (%) and purity (HPLC area%).
- Analysis : Response Surface Methodology (RSM) to model interactions and identify optimal conditions .
Q. What theoretical frameworks are applicable for studying the interaction mechanisms of this compound in complex systems?
- Methodological Answer : Link the research to colloidal chemistry theories (e.g., DLVO theory for aggregation) or thermodynamic models (e.g., Gibbs free energy of micellization). Molecular dynamics simulations can predict interaction pathways with biomembranes, validated by experimental data (e.g., zeta potential measurements) .
Q. How to resolve contradictions in literature data regarding the compound’s stability under different pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Use LC-MS to track degradation products (e.g., hydrolysis of the laurdimonium group). Compare results against conflicting studies by standardizing buffer ionic strength and temperature controls. Apply Arrhenius kinetics to extrapolate shelf-life .
Methodological Notes
- Data Analysis : For reproducibility, raw datasets (e.g., HPLC chromatograms, DSC thermograms) must be archived with metadata (e.g., instrument parameters, calibration curves) .
- Theoretical Integration : Align experimental outcomes with existing frameworks (e.g., surfactant self-assembly models) to contextualize novel findings .
- Conflict Resolution : Replicate disputed experiments under controlled conditions, using orthogonal analytical methods to verify results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
